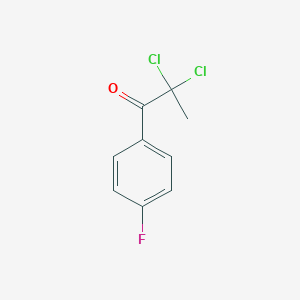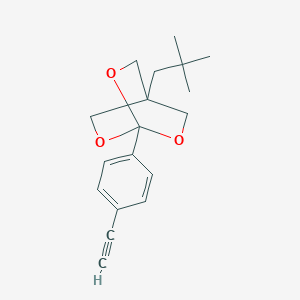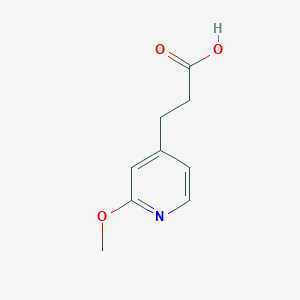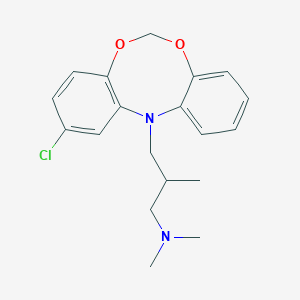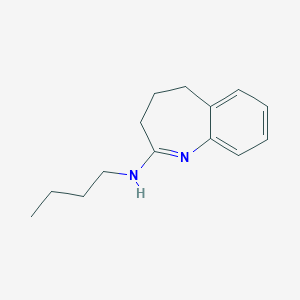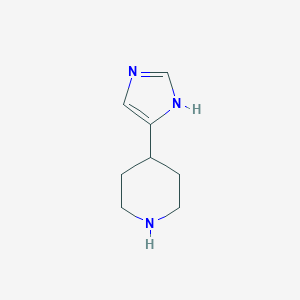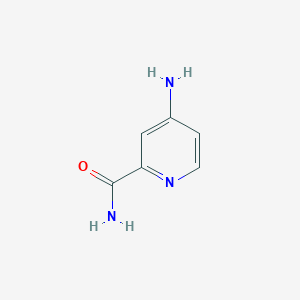
Piperazine-1-carbothialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-1-carbothialdehyde (PZCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperazine, a heterocyclic organic compound, and has a thioamide functional group attached to its nitrogen atom. PZCA has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Wirkmechanismus
Piperazine-1-carbothialdehyde's mechanism of action is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells and altering their activity. Piperazine-1-carbothialdehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
Piperazine-1-carbothialdehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of specific genes. Piperazine-1-carbothialdehyde has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine-1-carbothialdehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Piperazine-1-carbothialdehyde is also relatively non-toxic, which makes it suitable for use in cell culture experiments. However, Piperazine-1-carbothialdehyde's solubility in water is limited, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of Piperazine-1-carbothialdehyde. One area of research is the development of Piperazine-1-carbothialdehyde-based drugs for the treatment of cancer and infectious diseases. Another area of research is the development of Piperazine-1-carbothialdehyde-based chelating agents for the removal of heavy metals from contaminated water sources. Additionally, further studies are needed to better understand Piperazine-1-carbothialdehyde's mechanism of action and to identify potential side effects and limitations of its use in scientific research.
Conclusion
In conclusion, Piperazine-1-carbothialdehyde is a promising compound for scientific research due to its potential applications in medicinal chemistry, its relatively simple synthesis method, and its various biochemical and physiological effects. Further research is needed to fully understand Piperazine-1-carbothialdehyde's mechanism of action and to identify its potential limitations and side effects. However, Piperazine-1-carbothialdehyde's potential as a chelating agent and as a treatment for cancer and infectious diseases make it a compound worthy of continued study.
Synthesemethoden
Piperazine-1-carbothialdehyde can be synthesized using various methods, including the reaction of piperazine with carbon disulfide followed by oxidation with hydrogen peroxide. Another method involves the reaction of piperazine with carbon disulfide and formaldehyde, followed by reduction with sodium borohydride. The synthesis of Piperazine-1-carbothialdehyde is relatively simple and can be achieved using readily available reagents.
Wissenschaftliche Forschungsanwendungen
Piperazine-1-carbothialdehyde has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties. Piperazine-1-carbothialdehyde has also been studied for its potential as a chelating agent, which can be used to remove heavy metals from contaminated water sources.
Eigenschaften
CAS-Nummer |
106712-05-4 |
|---|---|
Molekularformel |
C5H10N2S |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
piperazine-1-carbothialdehyde |
InChI |
InChI=1S/C5H10N2S/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2 |
InChI-Schlüssel |
PCXANUUFJLXZTK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C=S |
Kanonische SMILES |
C1CN(CCN1)C=S |
Synonyme |
1-Piperazinecarbothioaldehyde(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




